molecular formula C48H30N4O8 B3825247 N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

Cat. No.: B3825247
M. Wt: 790.8 g/mol
InChI Key: ZLTCZRMNOWATDD-UHFFFAOYSA-N
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Description

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl and isoindole groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted phenyl and isoindole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives .

Scientific Research Applications

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide
  • N,N’- (2,2-双 (三氟甲基)- [1,1’-联苯]-4,4’-二基)双 (1,3-二侧氧基-1,3-二氢异苯并呋喃-5-羧基酰胺)

Uniqueness

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide stands out due to its unique structural features, which confer specific reactivity and stability. Its multiple phenyl and isoindole groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8/c53-43(29-14-24-39-41(26-29)47(57)51(45(39)55)33-8-3-1-4-9-33)49-31-16-20-35(21-17-31)59-37-12-7-13-38(28-37)60-36-22-18-32(19-23-36)50-44(54)30-15-25-40-42(27-30)48(58)52(46(40)56)34-10-5-2-6-11-34/h1-28H,(H,49,53)(H,50,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCZRMNOWATDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC=C5)OC6=CC=C(C=C6)NC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 2
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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 3
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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 4
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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 5
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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide
Reactant of Route 6
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N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide

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